molecular formula C12H14N2 B2441935 N-methyl-1-(1-phenyl-1H-pyrrol-2-yl)methanamine CAS No. 1211512-65-0

N-methyl-1-(1-phenyl-1H-pyrrol-2-yl)methanamine

Cat. No.: B2441935
CAS No.: 1211512-65-0
M. Wt: 186.258
InChI Key: QNMZVNMHTVTSNV-UHFFFAOYSA-N
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Description

N-methyl-1-(1-phenyl-1H-pyrrol-2-yl)methanamine is a chemical compound with the molecular formula C12H14N2 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1-(1-phenyl-1H-pyrrol-2-yl)methanamine typically involves the reaction of N-methylpyrrole with benzaldehyde under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. The reaction conditions often include the use of a reducing agent such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. One such method could be the catalytic hydrogenation of the imine intermediate using a palladium catalyst. This approach allows for the continuous production of the compound with high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-methyl-1-(1-phenyl-1H-pyrrol-2-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form N-methyl-1-(1-phenyl-1H-pyrrol-2-yl)methanone.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The aromatic ring of the pyrrole moiety can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic substitution reactions often require the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: N-methyl-1-(1-phenyl-1H-pyrrol-2-yl)methanone.

    Reduction: this compound derivatives.

    Substitution: Halogenated or nitrated derivatives of this compound.

Scientific Research Applications

N-methyl-1-(1-phenyl-1H-pyrrol-2-yl)methanamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-methyl-1-(1-phenyl-1H-pyrrol-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence cellular signaling pathways and gene expression.

Properties

IUPAC Name

N-methyl-1-(1-phenylpyrrol-2-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2/c1-13-10-12-8-5-9-14(12)11-6-3-2-4-7-11/h2-9,13H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNMZVNMHTVTSNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=CN1C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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